Pteleine

Description

Contextualization within Natural Product Chemistry

Natural products, compounds isolated from biological sources such as plants, microorganisms, and marine organisms, represent a vast reservoir of chemical and structural diversity. This inherent diversity enables these molecules to interact with a wide array of biological macromolecules, often with high affinity and selectivity. nih.govacs.org

Natural products play a critical role as chemical probes in biological research. nih.govrsc.orgacs.org Chemical probes are selective small molecules used to modulate the function of specific biomolecular targets. rsc.org By interacting with these targets, natural products can help dissect complex biological processes, exert temporal control over biochemical pathways, and aid in the identification of novel therapeutic targets. nih.govrsc.orgacs.orgox.ac.uk The unique and often complex structures of natural products contribute to their ability to bind to biological targets with high specificity, making them invaluable tools for studying biological systems. nih.govacs.org Early studies utilizing natural product-based chemical probes, such as the use of a trapoxin derivative to identify histone deacetylase, have been instrumental in advancing our understanding of biological mechanisms and leading to the development of therapeutic agents. nih.gov

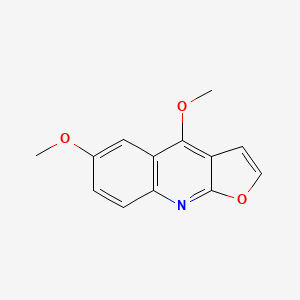

Pteleine is a chemical compound classified as a furanoquinoline alkaloid. imsc.res.inimsc.res.in Furanoquinoline alkaloids are a group of organic heterotricyclic compounds characterized by a chemical structure comprising fused quinoline (B57606) and furan (B31954) rings. nih.gov These alkaloids are commonly found in plants, particularly those belonging to the Rutaceae family, which includes genera such as Ruta, Dictamnus, Zanthoxylum, Haplophyllum, and Euodia. mdpi.comuj.edu.pl this compound has been specifically isolated from various plant sources, including Melicope triphylla, Melicope semecarpifolia, Haplophyllum thesioides, Comptonella sessilifoliola, Zanthoxylum tingoassuiba, and Ptelea trifoliata. nih.govacgpubs.orgthieme-connect.comscielo.brtandfonline.com Other notable alkaloids within the furanoquinoline class include dictamnine (B190991), skimmianine (B1681810), kokusaginine, and γ-fagarine. mdpi.comuj.edu.pl

Academic Rationale for this compound Investigation

The academic rationale for investigating this compound stems from its presence within the diverse and biologically active class of furanoquinoline alkaloids. The promising biological properties observed in many furanoquinoline alkaloids, such as antimicrobial, antiprotozoal, cytotoxic, and antiplatelet effects, motivate research into individual constituents like this compound to understand their specific contributions and potential applications. mdpi.comuj.edu.pl The isolation and characterization of this compound from various plant sources highlight its natural occurrence and potential ecological roles, further driving scientific interest. nih.govacgpubs.orgthieme-connect.comscielo.brtandfonline.com Furthermore, understanding the chemical properties and biological activities of this compound contributes to the broader knowledge base of natural products and their potential as sources for new research tools or lead compounds.

Overview of this compound Research Landscape

Research on this compound has primarily focused on its isolation from various plant species and the investigation of its biological activities. Studies have reported on the presence of this compound in different plant genera and its co-occurrence with other furanoquinoline alkaloids. mdpi.comuj.edu.placgpubs.orgthieme-connect.comscielo.br Investigations into the biological properties of this compound have indicated moderate antimicrobial activity against certain bacteria, including M. smegmatis, B. subtilis, and S. aureus. nih.govmdpi.com Additionally, this compound has been examined for potential antiplatelet effects. taylorandfrancis.comresearchgate.net The research landscape also includes studies on the chemical structure and properties of this compound, utilizing techniques such as NMR and mass spectrometry for characterization. nih.govthieme-connect.com Efforts to develop efficient extraction methods for furanoquinoline alkaloids, including this compound, from plant material are also part of the research landscape. researchgate.netcsic.es

Detailed Research Findings:

This compound has been identified and studied in the context of the biological activities of furanoquinoline alkaloids. For instance, in a study on the roots of Zanthoxylum tingoassuiba, this compound was identified along with other furoquinoline alkaloids and tested for antiprotozoal activity. scielo.br While the study highlighted the activity of other compounds like syringaresinol (B1662434) and 5,7,8-trimethoxycoumarin (B14269) against Leishmania amazonensis and Trypanosoma cruzi, the presence and identification of this compound contribute to the understanding of the phytochemical composition of this plant and the potential for synergistic effects among its constituents. scielo.br

Another study investigating the antiplatelet activity of compounds from Melicope triphylla found that this compound, along with dictamnine and evolitrine, inhibited the aggregation of platelets induced by arachidonic acid and platelet-activating factor. taylorandfrancis.com

Research on the antimicrobial activity of furanoquinoline alkaloids, including this compound, has shown moderate effects against certain bacterial strains. nih.govmdpi.com

The chemical structure of this compound has been characterized, and its physicochemical properties, such as melting point, have been documented. nih.govchemicalbook.com

The following table summarizes some key research findings related to this compound's biological activities:

| Activity | Organism/Assay | Outcome/Notes | Source |

| Antimicrobial | M. smegmatis, B. subtilis, S. aureus | Moderate activity (MIC 4.39–87.8 μM) | nih.govmdpi.com |

| Antiplatelet | Platelet aggregation (arachidonic acid, platelet-activating factor) | Inhibition observed at 100 μg/mL | taylorandfrancis.com |

| Antiprotozoal | Leishmania amazonensis, Trypanosoma cruzi | Identified in active extract, specific activity not detailed in snippet | scielo.br |

Further research is ongoing to fully elucidate the mechanisms of action and potential applications of this compound and other furanoquinoline alkaloids. mdpi.comuj.edu.plresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLQMEDAYDKMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176759 | |

| Record name | Pteleine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pteleine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2221-41-2 | |

| Record name | Pteleine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteleine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteleine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTELEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAR7K85GV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pteleine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | Pteleine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Dereplication, and Structural Characterization of Pteleine

Botanical Origin and Biogeographical Distribution

Furoquinoline alkaloids are a class of organic compounds characterized by a fused furo[2,3-b]quinoline (B11916999) ring system. nih.gov These compounds are derived biosynthetically from anthranilic acid and are predominantly found in the plant kingdom. nih.govnih.gov

Pteleine Identification in Cachrys cristata Extracts

Cachrys cristata DC., a member of the Apiaceae family, is a species known for its rich phytochemical profile. nih.govmdpi.com Analysis of extracts from this plant has primarily identified compounds such as sesquiterpenes, including germacrene D, and furanocoumarins. nih.govmdpi.comresearchgate.net While the Cachrys genus is noted for its coumarin content, current scientific literature does not prominently feature the isolation of the furoquinoline alkaloid this compound from Cachrys cristata. Further research is required to definitively establish its presence or absence in this particular botanical source.

Related Furanoquinoline Alkaloids from Natural Sources

The furoquinoline alkaloid family is diverse, with numerous analogs isolated from a variety of plant species, predominantly within the Rutaceae (rue) family. nih.govwikipedia.org Notable members include dictamnine (B190991), skimmianine (B1681810), kokusaginine, and γ-fagarine. nih.govresearchgate.net Dictamnine is considered one of the simplest members of this group and is commonly found in the roots of Dictamnus albus. wikipedia.orgnih.gov Skimmianine is recognized as one of the most widespread furoquinoline alkaloids. wikipedia.org These alkaloids are not exclusively confined to the Rutaceae family; reports have also documented their presence in other families, such as the Apiaceae. nih.govresearchgate.net

Table 1: Selected Furanoquinoline Alkaloids and Their Botanical Sources

| Alkaloid | Botanical Source (Genus) | Plant Family |

|---|---|---|

| Dictamnine | Dictamnus, Ruta, Zanthoxylum nih.govresearchgate.netnih.gov | Rutaceae |

| Skimmianine | Ruta, Esenbeckia, Euodia nih.govwikipedia.orgresearchgate.net | Rutaceae |

| Kokusaginine | Euodia, Zanthoxylum nih.govresearchgate.net | Rutaceae |

| γ-Fagarine | Ruta, Haplophyllum nih.govresearchgate.netresearchgate.net | Rutaceae |

| Maculine | Flindersia researchgate.net | Rutaceae |

| Isothis compound | Ptelea researchgate.net | Rutaceae |

Advanced Methodologies for Isolation and Purification of this compound and Analogs

The isolation and purification of specific alkaloids from complex plant extracts necessitate the use of advanced analytical techniques. Chromatographic methods are central to this process, enabling the separation of individual compounds based on their distinct physicochemical properties. nih.govbohrium.com

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures. The process relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. nih.gov For the purification of alkaloids, liquid chromatography is particularly prevalent. bohrium.comdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govnih.gov In the context of natural product chemistry, reversed-phase HPLC is frequently employed for the analysis and purification of alkaloids. nih.govelsevierpure.com

The process involves injecting a small volume of the crude plant extract onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. researchgate.net The separation of alkaloids is significantly influenced by the composition and pH of the mobile phase. nih.govelsevierpure.comresearchgate.net By using a gradient elution, where the concentration of the organic solvent is gradually increased, compounds are eluted from the column based on their relative hydrophobicity, allowing for the collection of distinct fractions. elsevierpure.comresearchgate.net This fractionation process is crucial for isolating specific alkaloids like this compound from other co-occurring phytochemicals. The use of acidic mobile phases is common as it can improve peak shape by minimizing undesirable interactions between the basic alkaloid analytes and the column's stationary phase. nih.gov

Gas Chromatography (GC) is another essential separation technique, primarily suited for volatile and thermally stable compounds. scielo.brmdpi.com In alkaloid analysis, GC is often coupled with a mass spectrometer (GC-MS), which serves as a powerful detector for identifying the separated compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov

For non-volatile alkaloids, a derivatization step may be required to increase their volatility before GC analysis. scielo.br The technique has proven effective for the analysis of various alkaloid classes, including those from Amaryllidaceae and Annonaceae, as well as for the chemical profiling of cocaine samples by quantifying minor alkaloids. scielo.brmdpi.comnih.gov A capillary column with a specific stationary phase, such as 5% phenyl polymethylsiloxane, is typically used to achieve high separation efficiency. mdpi.com GC can serve as a valuable tool for assessing the purity of isolated this compound fractions and for the structural elucidation of its analogs when combined with mass spectrometry.

List of Compounds Mentioned

Spectroscopic Techniques for this compound Structural Elucidation

Following isolation, the definitive identification and structural characterization of this compound are accomplished using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds like this compound. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the furoquinoline core and sharp singlets for the protons of the two methoxy (B1213986) groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, with the chemical shifts indicating their nature (e.g., aromatic, methoxy, olefinic).

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| 2 | ~143.5 | ~7.6 (d, J≈2.4) | C-3, C-3a, C-4 |

| 3 | ~105.0 | ~7.0 (d, J≈2.4) | C-2, C-3a |

| 3a | ~155.0 | - | - |

| 4 | ~164.0 | - | - |

| 4-OCH₃ | ~56.0 | ~4.4 (s) | C-4 |

| 4a | ~116.0 | - | - |

| 5 | ~120.0 | ~7.3 (d, J≈2.8) | C-6, C-8a |

| 6 | ~158.0 | - | - |

| 6-OCH₃ | ~56.5 | ~4.0 (s) | C-6 |

| 7 | ~98.0 | ~7.1 (d, J≈8.8) | C-5, C-8a |

| 8 | ~128.0 | ~7.9 (d, J≈8.8) | C-6, C-8a |

| 8a | ~148.0 | - | - |

| 9a | ~104.0 | - | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information through its fragmentation patterns. This compound has a molecular formula of C₁₃H₁₁NO₃, corresponding to a monoisotopic mass of approximately 229.07 Da mdpi.com.

In electron ionization (EI) mass spectrometry, typically used in GC-MS, this compound exhibits a strong molecular ion peak (M⁺˙) at m/z 229. The fragmentation pattern is characteristic of the furoquinoline scaffold. Key fragmentation pathways include the loss of a methyl radical (•CH₃) from a methoxy group to yield a stable ion at m/z 214, followed by the loss of a molecule of carbon monoxide (CO) to produce an ion at m/z 186.

Liquid chromatography-mass spectrometry (LC-MS), often using electrospray ionization (ESI), is also employed. In positive ion mode, this compound is detected as the protonated molecule [M+H]⁺ at m/z 230. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragment ions.

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

|---|---|---|---|

| GC-MS (EI) | 229 [M]⁺˙ | 228, 214, 200, 186, 185 | H, CH₃, CO, etc. |

| LC-MS/MS (ESI+) | 230 [M+H]⁺ | 214, 186, 185 | CH₄, CH₄+CO |

Data sourced from PubChem CID 159650. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The extended π-system of the fused furo[2,3-b]quinoline core constitutes the primary chromophore. This aromatic system is expected to exhibit multiple absorption bands in the UV region. While a specific spectrum for this compound is not widely published, related quinoline (B57606) derivatives show characteristic absorptions. For instance, a synthesized 2-formyl-6-methoxy-3-carbethoxy quinoline exhibits absorption maxima at 207, 237, and 319 nm, which are indicative of the π → π* transitions within the quinoline ring system. The spectrum of this compound is expected to be similar, with absorption bands typically observed in the ranges of 240-260 nm and 300-340 nm, characteristic of the furoquinoline scaffold.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which corresponds to specific molecular vibrations. The IR spectrum of this compound would confirm the presence of its key structural features.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic and Furan (B31954) C-H |

| 2980–2830 | C-H Stretch | Methoxy (-OCH₃) groups |

| 1640–1500 | C=C and C=N Stretch | Aromatic quinoline and furan rings |

| 1280–1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ bonds |

| 1150–1050 | C-O Stretch (Furan) | Furan ring C-O-C |

Note: The data in this table represents characteristic absorption frequencies for the functional groups present in this compound, based on data from related compounds.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The parent this compound molecule is achiral and therefore does not have enantiomers. However, if chiral derivatives of this compound were to be synthesized or isolated (for example, through the addition of a chiral substituent), X-ray crystallography would be the ideal technique to unambiguously determine their absolute configuration.

A literature search did not reveal any studies involving the synthesis and X-ray crystallographic analysis of a chiral this compound derivative for the purpose of absolute stereochemistry determination. However, the methodology is well-established. For a hypothetical chiral derivative of this compound, the process would involve:

Crystallization: Growing a high-quality single crystal of the derivative.

Data Collection: Exposing the crystal to an X-ray beam and collecting the resulting diffraction pattern.

Structure Solution and Refinement: Solving the phase problem to generate an electron density map and refining the atomic positions.

Absolute Stereochemistry Determination: Using anomalous dispersion effects, typically by including a known chiral center or using specific X-ray wavelengths, to determine the absolute configuration (R or S) of the stereocenters. This is often quantified by the Flack parameter.

This technique has been successfully applied to determine the absolute structure of numerous other chiral alkaloids, such as certain tetrahydroisoquinoline alkaloids, providing unequivocal proof of their stereochemistry.

Biosynthetic Pathways and Enzymology of Pteleine

Precursor Incorporation Studies in Pteleine Biosynthesis

Precursor incorporation studies have been instrumental in deciphering alkaloid biosynthetic routes. By feeding isotopically labeled compounds to plants or plant tissue cultures, researchers can track which molecules are incorporated into the final alkaloid structure, thereby identifying intermediates and initial precursors. psu.edu While specific detailed precursor incorporation studies solely focused on this compound were not extensively found in the search results, research on related furoquinoline alkaloids provides insights into potential precursors for this compound.

Studies on Choisya ternata, another Rutaceae species producing furoquinoline alkaloids like dictamnine (B190991), skimmianine (B1681810), evoxine, and choisyine, have utilized labeled precursors such as [3–14C] and [2,3–3H2:3–14C]-labeled dictamnine. psu.edu These studies demonstrated the incorporation of dictamnine into other furoquinoline alkaloids, suggesting dictamnine as a key intermediate in their biosynthesis. psu.edu Given the structural similarity of this compound to these compounds, it is plausible that it shares common precursors and biosynthetic steps with other furoquinoline alkaloids found in Rutaceae plants. Anthranilic acid and malonyl-CoA are known precursors for the tricyclic basic skeleton of carbazole (B46965) alkaloids in Rutaceae, which are structurally related to quinoline (B57606) alkaloids, suggesting a potential link in their early biosynthetic steps. researchgate.net

Enzymatic Transformations in Furanoquinoline Alkaloid Formation

The formation of the furoquinoline ring system involves several enzymatic transformations, including cyclization, oxidation, and methylation reactions. researchgate.net Enzymes play crucial roles in catalyzing these specific steps, determining the final alkaloid structure. numberanalytics.comnih.gov

Identification of Key Enzymes and Gene Clusters in this compound Production

Identifying the specific enzymes involved in this compound biosynthesis and the genes encoding them is a key area of research. While the search results provided general information on alkaloid biosynthesis enzymes and gene clusters in plants and microorganisms, specific enzymes and gene clusters directly linked to this compound production were not explicitly detailed.

However, research on other alkaloid classes provides a framework for understanding how these components are identified. For example, studies on benzylisoquinoline alkaloids have identified key enzymes like tyrosine/dopa decarboxylase (TYDC), norcoclaurine synthase (NCS), and coclaurine (B195748) N-methyltransferase (CNMT) involved in the formation of the isoquinoline (B145761) ring. numberanalytics.com In Coptis japonica, enzymes like S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase and columbamine (B1221706) O-methyltransferase have been characterized in isoquinoline alkaloid biosynthesis. genome.jp

Gene clusters, which are physically linked groups of genes encoding enzymes in a biosynthetic pathway, are common in bacteria and fungi and are increasingly being identified in plants for the production of specialized metabolites, including some alkaloids. biorxiv.orgmdpi.commdpi.comfrontiersin.orgplos.orgresearchgate.netsjtu.edu.cn These clusters can contain genes for biosynthetic enzymes, regulatory factors, and transporters. plos.org The identification of such clusters often involves genomic sequencing, transcriptomic analysis, and bioinformatics tools. mdpi.complos.orgsjtu.edu.cn For instance, a putative biosynthetic gene cluster for cristazarin, a naphthazarin derivative, was identified in a lichen-forming fungus through transcriptome analysis. plos.org

Although direct information on this compound-specific gene clusters was not found, the presence of gene clusters for other alkaloid pathways in plants biorxiv.orgfrontiersin.org suggests that similar genetic organization might be involved in the biosynthesis of furoquinoline alkaloids like this compound in Rutaceae species.

Mechanistic Studies of this compound Biosynthetic Enzymes

Understanding the detailed reaction mechanisms catalyzed by the enzymes involved in this compound biosynthesis is crucial for fully elucidating the pathway. Mechanistic studies often involve enzyme kinetics, site-directed mutagenesis, and structural analysis. capes.gov.brfrontiersin.orgillinois.eduthibodeauxlab.comresearchgate.netnus.edu.sg

Research on other biosynthetic enzymes provides examples of such studies. For instance, mechanistic investigations of lanthipeptide synthetases have explored substrate recognition and the role of enzyme conformational changes. illinois.eduthibodeauxlab.comnus.edu.sg Computational chemistry approaches, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, are also being used to study the mechanisms of plant secondary metabolism enzymes, including those in alkaloid biosynthesis. frontiersin.org These methods can help predict catalytic residues and assess hypothetical pathways. frontiersin.org

While specific mechanistic studies on this compound biosynthetic enzymes were not found, studies on the chemoenzymatic synthesis of furoquinoline alkaloids, including this compound, from dictamnine derivatives using enzymes like biphenyl (B1667301) dioxygenase highlight the potential for enzymatic transformations in generating the furoquinoline core and its modifications. rsc.org This suggests that oxygenase and other oxygen-atom-transfer enzymes may play roles in the biosynthetic pathways of C. ternata alkaloids, which could extend to this compound biosynthesis. researchgate.netpsu.edu

Regulation of this compound Biosynthetic Pathways

The regulation of alkaloid biosynthesis is a complex process that can involve transcriptional control of biosynthetic genes, post-translational modification of enzymes, and environmental factors. numberanalytics.comfrontiersin.orgnih.govnih.govresearchgate.netusp.br

Studies on the regulation of other alkaloid pathways have shown that the expression of biosynthetic genes can be influenced by various factors. For example, in Dendrobium officinale, the transcription of genes related to alkaloid biosynthesis is induced by precursors and methyl jasmonate. frontiersin.org Environmental factors such as light, temperature, and nutrient availability can also significantly impact the biosynthesis of isoquinoline alkaloids. numberanalytics.com

Enzyme activity can also be regulated through post-translational modifications, as seen in the lysine (B10760008) acetylation of OPRTase in the pyrimidine (B1678525) biosynthetic pathway in E. coli. researchgate.net Additionally, the subcellular compartmentalization of alkaloid biosynthetic enzymes can play a role in regulating the pathway. frontiersin.org

While specific regulatory mechanisms for this compound biosynthesis were not identified in the search results, it is reasonable to infer that its production is subject to similar levels of complex regulation involving genetic, enzymatic, and environmental factors, consistent with the regulation observed in the biosynthesis of other plant alkaloids.

Chemical Synthesis and Structural Modification of Pteleine and Analogs

Total Synthesis Strategies for Pteleine

The total synthesis of this compound, a linear furo[2,3-b]quinoline (B11916999) alkaloid, has been approached through various strategies that focus on the efficient construction of its characteristic tricyclic core.

A common retrosynthetic approach for linear furanoquinoline alkaloids like this compound involves the disconnection of the furan (B31954) ring, leading back to a functionalized quinoline (B57606) precursor. Two primary strategies emerge from this initial disconnection:

Strategy A: Furan ring formation from a 3-functionalized 2-quinolone. This is a widely employed strategy where the synthesis begins with or forms a 2-quinolone ring, which is then elaborated at the C3 position to introduce the necessary components for the furan ring. Key disconnections often involve breaking the C2-O or C3a-C4 bonds of the furan ring, leading to precursors such as 3-(2-hydroxyethyl)-2-quinolones or 3-allyl-2-quinolones.

Strategy B: Furan ring annulation onto a pre-formed quinoline. This approach involves the construction of the furan ring onto a quinoline that already possesses the required substitution pattern. This can be achieved through reactions that form the C2-C3 and O-C9a bonds in a concerted or stepwise manner.

A more specific retrosynthetic pathway for this compound (4,6-dimethoxyfuro[2,3-b]quinoline) often starts by disconnecting the furan ring, which leads to a key intermediate, 2,3-dihydrothis compound. Dehydrobromination of a brominated version of this dihydrofuran intermediate can then yield the aromatic furan ring of this compound. The 2,3-dihydrothis compound itself can be envisioned as arising from the cyclization of a 2-(5-methoxy-2-nitrobenzoyl)-γ-butyrolactone derivative after reduction of the nitro group. researchgate.net

Another general retrosynthesis for linear furoquinoline alkaloids, including this compound, begins with a substituted 2,4-dimethoxyquinoline. Functionalization at the C3 position, for instance through lithiation followed by reaction with an electrophile, provides a handle for the subsequent construction of the furan ring, often via a Wittig reaction. researchgate.net

Several key methodologies have been successfully applied to the synthesis of the furanoquinoline core of this compound and its analogs.

One established method involves the condensation of a substituted anthranilate with a suitable three-carbon component to form the quinoline ring, followed by the construction of the furan ring. For instance, the synthesis of this compound has been achieved through the condensation of 5-methoxy-2-nitrobenzoyl chloride with α-acetyl-γ-butyrolactone. The resulting product, after methylation and catalytic reduction of the nitro group, cyclizes to form 2,3-dihydrothis compound. Subsequent bromination with N-bromosuccinimide followed by dehydrobromination furnishes this compound. researchgate.net

A versatile approach to linear furoquinoline alkaloids utilizes the organolithiation of substituted 2,4-dimethoxyquinolines. Deprotonation at the C3 position with butyllithium (B86547) allows for the introduction of various side chains. For the synthesis of this compound, the resulting lithiated species can be reacted with a suitable electrophile to introduce a two-carbon unit, which is then elaborated into the furan ring, often involving a Wittig reaction to form the C2-C3 double bond. researchgate.net

Microwave-assisted organic synthesis has also been employed for the rapid and efficient one-pot synthesis of furo[2,3-b]quinolines. This methodology often involves the reaction of a 2-hydroxy-3-formylquinoline with an active methylene (B1212753) compound in the presence of a base under solvent-free conditions, highlighting a move towards more environmentally benign synthetic procedures. cdnsciencepub.com

The following table summarizes some of the key reactions used in the synthesis of the furo[2,3-b]quinoline core:

| Reaction Type | Description | Applicability to this compound Synthesis |

|---|---|---|

| Condensation/Cyclization | Formation of the quinoline ring from an aniline (B41778) derivative and a β-ketoester or equivalent, followed by furan ring annulation. | Applicable for building the core scaffold from acyclic precursors. |

| Organolithiation/Wittig Reaction | Functionalization of a pre-formed quinoline at C3 via lithiation, followed by a Wittig reaction to construct the furan ring. | A versatile method for linear furoquinolines like this compound. |

| Vilsmeier-Haack Reaction | Formylation of acetanilides to produce 2-chloro-3-formylquinolines, which are key intermediates for furan ring formation. | Provides a key intermediate for subsequent cyclization to the furo[2,3-b]quinoline system. |

| Microwave-Assisted Synthesis | Rapid, one-pot synthesis often involving the reaction of a 2-hydroxy-3-formylquinoline with an active methylene compound. | Offers an efficient and environmentally friendly alternative to traditional methods. |

This compound itself is an achiral molecule. However, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral analogs and derivatives of this compound, as well as other naturally occurring chiral furanoquinoline alkaloids such as platydesmine. These chiral compounds can exhibit stereospecific biological activities.

Stereoselective approaches to chiral furoquinoline alkaloids often focus on the diastereoselective or enantioselective construction of the dihydrofuran ring. For instance, the synthesis of (±)-platydesmine has been achieved through the oxidative cyclization of a quinolone precursor with a peroxy acid, which can lead to a mixture of pyrano and furano derivatives. rsc.orgrsc.org

While specific enantioselective total syntheses of this compound are not applicable due to its achirality, the principles of asymmetric synthesis can be applied to the preparation of chiral precursors or analogs. This could involve:

Chiral pool synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to introduce stereocenters.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as the formation of the dihydrofuran ring or the introduction of a chiral side chain. For example, chiral organocatalysts have been used for the stereoselective functionalization of carbonyl compounds, a strategy that could be adapted to the synthesis of chiral quinoline derivatives. nih.gov

Chiral auxiliaries: Temporarily incorporating a chiral moiety into the synthetic intermediate to direct the stereoselective formation of new stereocenters, followed by its removal.

The synthesis of chiral quinolinyl cores, as seen in Cinchona alkaloids, has been achieved through chemo- and enantioselective α-alkylation of quinolinylmethanols, demonstrating the feasibility of creating chiral centers adjacent to the quinoline ring with high enantioselectivity. nih.gov Such strategies could be adapted for the synthesis of chiral this compound analogs.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis offers an alternative and often more efficient route to novel derivatives by chemically modifying abundant, naturally occurring alkaloids. For the furanoquinoline class, compounds like dictamnine (B190991) and skimmianine (B1681810), which are often more readily available from plant sources, can serve as starting materials for the synthesis of other analogs, including potentially this compound or its derivatives. umlub.pl

The biosynthesis of furanoquinoline alkaloids proceeds via 4-hydroxy-2-quinolone, which is then prenylated at the C3 position. colab.ws This biosynthetic pathway suggests that naturally occurring intermediates could be intercepted and chemically modified. For example, a natural precursor like 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone could potentially be converted to various furoquinoline alkaloids through chemical manipulation. colab.ws

While specific examples of the semisynthesis of this compound from other natural furanoquinoline alkaloids are not extensively documented, the general principles of chemical modification of alkaloids are applicable. These could include:

Demethylation/Alkylation: Selective removal of methyl groups from more substituted natural furanoquinolines followed by re-alkylation to achieve the substitution pattern of this compound.

Oxidation/Reduction: Modification of existing functional groups on the quinoline or furan rings of a natural precursor.

Functional group interconversion: Converting one functional group to another to introduce diversity.

The feasibility of such an approach is supported by studies showing the involvement of dictamnine as a natural precursor for other furanoquinoline alkaloids like γ-fagarine and skimmianine in cell suspension cultures. colab.ws This indicates that the core scaffold is amenable to further enzymatic and, by extension, chemical modifications.

Structural Modification and Derivatization of this compound

The structural modification of this compound is aimed at exploring the structure-activity relationships of the furanoquinoline scaffold and developing new compounds with improved biological profiles.

The design of this compound analogs and isosteres is guided by an understanding of how structural changes affect the physicochemical properties and biological activity of the molecule. Key principles include:

Modification of the Quinoline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at different positions of the quinoline ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. Structure-activity relationship studies of furo[2,3-b]quinoline derivatives have shown that the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups at the C6-position can significantly enhance cytotoxic activity against cancer cell lines. nih.govresearchgate.net Similarly, introducing substituted anilines and phenols at the C4-position has yielded derivatives with significant cytotoxic activity against breast cancer cells. ingentaconnect.com

Modification of the Furan Ring: Altering the substituents on the furan ring or replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) can impact the planarity and hydrogen-bonding capacity of the molecule.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and electronic properties to maintain or improve biological activity while potentially altering other properties like metabolism or toxicity. fiveable.mecambridgemedchemconsulting.com For this compound, this could involve:

Replacing a methoxy (B1213986) group with other groups of similar size and electronics, such as a hydroxyl, amino, or halogen group.

Replacing the furan oxygen with sulfur (to give a thienopyridine) or a nitrogen-containing group (to give a furopyrrole).

Isosteric replacement of the quinoline core with other bicyclic heteroaromatic systems. For instance, novel morpholine-bearing quinoline derivatives have been designed based on bioisosteric principles to act as cholinesterase inhibitors. nih.gov

The following table outlines some design strategies for this compound analogs:

| Modification Strategy | Rationale | Potential Impact |

|---|---|---|

| Substitution on Quinoline Ring | To modulate lipophilicity, electronic properties, and steric interactions. | Alteration of target binding affinity, selectivity, and pharmacokinetic properties. |

| Modification of Methoxy Groups | To investigate the role of hydrogen bond donors/acceptors and steric bulk. | Changes in solubility, metabolic stability, and target interactions. |

| Furan Ring Isosterism | To explore the importance of the furan oxygen and overall ring electronics. | Potential for new binding interactions and altered metabolic pathways. |

| Introduction of Chiral Centers | To explore stereospecific interactions with biological targets. | Development of enantiomerically pure analogs with potentially improved potency and selectivity. |

By systematically applying these design principles and synthetic methodologies, it is possible to generate a diverse library of this compound analogs for biological evaluation, leading to a deeper understanding of their therapeutic potential.

Synthetic Methodologies for this compound Scaffold Diversification

The furo[2,3-b]quinoline core of this compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of analogs. Researchers have employed various synthetic strategies to introduce different functional groups at several positions of the furoquinoline ring system, aiming to explore and modulate the biological activities of the resulting derivatives.

One common approach involves the modification of the quinoline part of the scaffold. For instance, the introduction of various substituted anilines and phenols at the C4-position of the furo[2,3-b]quinoline core has been successfully achieved. nih.gov This is often accomplished through nucleophilic aromatic substitution reactions where the leaving group at the C4 position, typically a halogen, is displaced by the incoming amine or phenol. This methodology allows for the incorporation of a wide array of substituents, thereby enabling a systematic investigation of the structure-activity relationships.

Another key position for diversification is the C6-position on the benzene (B151609) ring of the quinoline system. Synthetic routes have been developed to introduce functionalities such as benzyl ethers, benzoates, and benzenesulfonates at this position. nih.gov The synthesis of these derivatives often starts from a precursor with a hydroxyl group at the C6-position, which can then be subjected to various etherification or esterification reactions to yield the desired analogs. nih.gov This strategy has proven effective in generating libraries of compounds with varied electronic and steric properties at this site.

The furan ring also presents opportunities for structural modification, although this is less commonly explored in the literature for broad diversification compared to the quinoline moiety. However, modifications on the furan ring, such as the introduction of substituents or its replacement with other heterocyclic rings, represent a potential avenue for creating novel this compound analogs with unique biological profiles.

The general synthetic strategies for the diversification of the furo[2,3-b]quinoline scaffold, applicable to this compound, are summarized in the table below.

| Position of Modification | Synthetic Strategy | Type of Analogs Produced | Reference |

| C4-Position | Nucleophilic Aromatic Substitution | Anilino- and Phenoxy-furoquinolines | nih.gov |

| C6-Position | Etherification/Esterification of a hydroxyl precursor | Benzyl ethers, Benzoates, Benzenesulfonates | nih.gov |

These methodologies provide a robust platform for the chemical exploration of the this compound scaffold, leading to the generation of novel derivatives with potentially enhanced or altered biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic structural modification of the this compound scaffold has enabled the investigation of structure-activity relationships (SAR), providing valuable insights into the chemical features required for biological activity. The majority of SAR studies on furo[2,3-b]quinoline derivatives, the structural class to which this compound belongs, have focused on their cytotoxic properties against various cancer cell lines.

Modifications at the C6-Position:

Studies on derivatives with substitutions at the 6-position of the furo[2,3-b]quinoline ring have revealed that the nature of the substituent significantly influences cytotoxic activity. For instance, the introduction of benzyl ether and benzenesulfonate moieties has been shown to significantly enhance cytotoxicity compared to the parent 6-hydroxy compound. nih.gov In contrast, the introduction of a benzoate (B1203000) group at the same position did not lead to a notable increase in potency. nih.gov This suggests that the electronic and steric properties of the substituent at the C6-position play a crucial role in the observed biological activity.

Modifications at the C4-Position:

The C4-position of the furo[2,3-b]quinoline scaffold has also been identified as a critical site for modulating biological activity. The introduction of various substituted anilines and phenols at this position has resulted in derivatives with significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Many of these derivatives exhibited IC50 values in the micromolar range and showed a degree of selectivity towards cancer cells over normal breast cells (MCF-10A). nih.gov One particular derivative, compound I7 from a study, demonstrated excellent inhibitory effects on the MDA-MB-231 cell line and was found to arrest the cell cycle at the G2/M phase, indicating that it may exert its anticancer effect by targeting topoisomerase II. nih.gov

The following table summarizes the key structure-activity relationships for derivatives based on the this compound (furo[2,3-b]quinoline) scaffold.

| Position of Modification | Substituent | Effect on Cytotoxic Activity | Reference |

| C6-Position | Benzyl ether | Increased activity | nih.gov |

| C6-Position | Benzenesulfonate | Increased activity | nih.gov |

| C6-Position | Benzoate | No significant change in activity | nih.gov |

| C4-Position | Substituted anilines | Significant activity against breast cancer cells | nih.gov |

| C4-Position | Substituted phenols | Significant activity against breast cancer cells | nih.gov |

These SAR studies underscore the importance of the substitution pattern on the furo[2,3-b]quinoline core for cytotoxic activity. The findings suggest that further optimization of substituents at the C4 and C6 positions could lead to the development of more potent and selective anticancer agents based on the this compound scaffold.

Preclinical Biological Activities and Mechanistic Investigations of Pteleine

Antimicrobial Activities of Pteleine

This compound has demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi. This activity positions this compound as a subject of research for potential therapeutic applications in combating infectious diseases.

Antifungal Efficacy against Candida albicans

Research indicates that this compound possesses antifungal properties, specifically against Candida albicans. researchgate.netresearchgate.net C. albicans is a significant opportunistic fungal pathogen responsible for various infections in humans. While the precise minimum inhibitory concentration (MIC) values for this compound against C. albicans were not detailed in the provided search results, its classification as having antifungal properties against this challenging yeast highlights its potential in antifungal research. researchgate.netresearchgate.net Studies on the antifungal efficacy of various compounds against C. albicans often involve determining MIC and minimum fungicidal concentration (MFC) values, assessing the inhibition of hyphae formation and biofilm development, and investigating effects on cell wall and membrane integrity. nih.govmdpi.commdpi.com

Broader Spectrum Antimicrobial Potential of this compound and Related Furanoquinoline Alkaloids

Beyond its activity against C. albicans, this compound has exhibited moderate antimicrobial activity against certain bacterial species. Studies have reported MIC values for this compound against Mycobacterium smegmatis, Bacillus subtilis, and Staphylococcus aureus. mdpi.com

The antimicrobial activity of this compound in these bacterial strains is summarized in the table below:

| Microorganism | MIC Range (µM) |

| Mycobacterium smegmatis | 4.39–87.8 |

| Bacillus subtilis | 4.39–87.8 |

| Staphylococcus aureus | 4.39–87.8 |

Data derived from search result mdpi.com.

This demonstrates a moderate spectrum of activity against both Gram-positive bacteria (B. subtilis and S. aureus) and a mycobacterial species (M. smegmatis). mdpi.com

Related furanoquinoline alkaloids have also shown broader antimicrobial potential against a wider array of bacteria, including various Gram-positive and Gram-negative strains. mdpi.com Examples of other furanoquinoline alkaloids exhibiting antibacterial activity include skimmianine (B1681810), γ-fagarine, and isohaplopine, which have demonstrated activity against numerous Gram-positive and Gram-negative bacteria. mdpi.com This suggests that the furanoquinoline scaffold holds promise for developing compounds with diverse antimicrobial applications.

Cellular and Molecular Mechanisms of this compound Action

Understanding the cellular and molecular mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. Investigations in this area aim to identify the specific targets within microbial cells and the physiological processes that are disrupted by this compound.

Identification and Validation of this compound's Molecular Targets

Detailed research specifically identifying and validating the molecular targets of this compound within microbial cells was not extensively described in the provided search results. However, studies on other antimicrobial compounds and alkaloids provide insights into potential mechanisms. Antimicrobial agents can exert their effects by targeting essential bacterial proteins such as peptide deformylase (PDF), topoisomerase IV (TopoIV), DNA gyrase B (GyrB), protein tyrosine phosphatase (Ptp), UDP-galactopyranose mutase (UGM), cytochrome P450 (CYP121), and NAD+-dependent DNA ligase. semanticscholar.orgscispace.com They can also interfere with bacterial efflux pumps or quorum sensing proteins. semanticscholar.org

While these represent potential avenues for investigation, specific experimental data confirming which, if any, of these are targeted by this compound were not available in the provided context. Further research is needed to elucidate the precise molecular interactions of this compound within target microorganisms.

This compound Interactions with Host Cellular Signaling Pathways

Details concerning this compound's direct interactions with host cellular signaling pathways were not available in the provided search results.

Other Investigated Preclinical Biological Activities of this compound Analogs

Furoquinoline alkaloids, the class of compounds to which this compound belongs, exhibit a range of pharmacological activities. Investigations have explored other preclinical biological activities of these compounds, including this compound and its analogs.

Anti-inflammatory Modulatory Effects

Furoquinoline alkaloids, including this compound, have been reported to exhibit anti-inflammatory effects. This compound and kokusaginine, another furoquinoline alkaloid, were utilized as model compounds in studies investigating the anti-inflammatory potential of extracts from Orixa japonica roots.

Anticancer Potential and Associated Molecular Pathways

Furoquinoline alkaloids frequently exhibit cytotoxic effects, suggesting potential utility in the treatment of certain cancers. As a member of the broader class of quinoline (B57606) alkaloids, this compound is part of a group for which antitumor activities have been documented nih.gov. While the class demonstrates anticancer potential and cytotoxic effects, specific details regarding the molecular pathways associated with this compound's potential anticancer activity were not provided in the available search results.

Antiviral Properties

This compound and other furoquinoline alkaloids have been reported to possess antiviral properties. Quinoline alkaloids in general also show antiviral activity nih.gov. However, the specific viruses targeted by this compound or the detailed mechanisms of its antiviral action were not described in the provided search results.

Antioxidant Capacity

The investigation into the preclinical biological activities of this compound includes an assessment of its potential as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals, which are unstable molecules that can cause oxidative stress and damage to cells and tissues nih.govekb.eg. Various in vitro assays are commonly employed to evaluate the antioxidant capacity of compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the Oxygen Radical Absorbance Capacity (ORAC) assay ekb.egareeo.ac.irugm.ac.idmdpi.comnih.govnih.gov. These methods measure the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals ugm.ac.idresearchgate.netayurvedjournal.com.

Research findings indicate that this compound exhibits antioxidant activity, although the extent can vary depending on the specific assay used and the source from which this compound is obtained (e.g., different plant extracts or isolation methods) areeo.ac.irubi.ptljmu.ac.uk. For instance, studies evaluating the antioxidant properties of extracts from Ruta chalepensis, a plant known to contain this compound, have utilized DPPH and ABTS assays ljmu.ac.uk. The DPPH assay measures the reduction of the purple DPPH radical to a yellow product, with a decrease in absorbance indicating scavenging activity researchgate.netayurvedjournal.com. The ABTS assay involves the reduction of the blue-green ABTS radical cation areeo.ac.irugm.ac.idnih.gov. The ORAC assay quantifies the degree of inhibition of peroxyl radical-induced oxidation nih.govnih.govusda.gov.

Differences in results between DPPH and ABTS assays for a compound can be attributed to the distinct mechanisms involved in radical scavenging and the types of antioxidants they preferentially detect areeo.ac.irmdpi.com. The DPPH assay is often considered to primarily detect hydrophilic antioxidants, while the ABTS assay can measure both hydrophilic and lipophilic antioxidants areeo.ac.irnih.gov. The antioxidant activity of compounds can also be influenced by their structural conformation and interactions with the assay solvent mdpi.com.

Mechanistic investigations into the antioxidant action of compounds often involve assessing their ability to directly scavenge radicals or to influence enzymatic pathways related to oxidative stress mdpi.combioline.org.br. While the precise molecular mechanisms by which this compound exerts its antioxidant effects require dedicated study, its presence in plants with demonstrated antioxidant properties suggests potential radical scavenging capabilities or other protective mechanisms.

Further research focusing on isolated this compound is necessary to fully elucidate its antioxidant capacity, determine its potency compared to known antioxidants, and understand the specific mechanisms through which it exerts its effects.

Advanced Analytical and Computational Methods in Pteleine Research

Quantitative Analysis of Pteleine in Complex Matrices

Accurately determining the concentration of this compound in complex matrices, such as plant extracts or biological fluids, is crucial for pharmacokinetic and metabolic studies. This is predominantly achieved through a combination of high-resolution separation techniques and sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of alkaloids like this compound. thaiscience.inforesearchgate.net Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase to achieve separation based on hydrophobicity. scispace.comijsat.org The selection of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to ensure a symmetric peak shape and an appropriate retention time for this compound. scispace.com Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance. For robust quantification, a calibration curve is generated using standards of known this compound concentration. phytojournal.com

| Parameter | Typical Condition for Furoquinoline Alkaloid Analysis |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV/Diode-Array Detection (DAD) at ~254 nm |

| Injection Volume | 10 - 20 µL |

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This technique is particularly powerful for analyzing samples with low concentrations of this compound or those with complex matrices that could interfere with UV detection. nih.govnih.gov The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. shimadzu.com

In this mode, the mass spectrometer is set to isolate the protonated molecular ion of this compound ([M+H]⁺) in the first quadrupole. Based on its molecular formula, C₁₃H₁₁NO₃, the expected mass-to-charge ratio (m/z) for the precursor ion is approximately 230.08. ebi.ac.uknih.gov This precursor ion is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. wikipedia.org The transition from the precursor ion to a specific product ion is a unique signature for this compound, allowing for its precise quantification even in the presence of co-eluting compounds. osu.eduadelaide.edu.au

| Parameter | Description / Illustrative Value for this compound |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ (Q1) | ~ m/z 230.08 |

| Product Ions (Q3) | Determined experimentally via fragmentation analysis (e.g., m/z 215, m/z 187) |

| Collision Energy | Optimized experimentally to maximize product ion signal |

Computational Chemistry and Cheminformatics in this compound Studies

In silico methods, including computational chemistry and cheminformatics, are invaluable for exploring the properties of this compound at a molecular level. These approaches predict biological interactions, rationalize structure-activity relationships, and analyze conformational dynamics, guiding further experimental research. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a specific biological target, such as an enzyme or receptor. nih.govbiointerfaceresearch.com The process involves preparing the 3D structures of both this compound and the target protein. Docking software, such as AutoDock or Glide, then systematically samples numerous possible conformations and orientations of this compound within the protein's binding site. biorxiv.org Each potential pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-target complex, providing a structural hypothesis for its mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. uran.ua For this compound, a QSAR model could be developed using a dataset of this compound analogs with experimentally measured activities (e.g., inhibitory concentrations). nih.gov Various molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules—are calculated. rsc.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed activity. A robust QSAR model, validated internally and externally, can predict the activity of new, unsynthesized this compound analogs and highlight which structural features are critical for biological function. scirp.org

| QSAR Modeling Step | Description |

|---|---|

| Dataset Collection | Gather a series of this compound analogs with measured biological activity. |

| Descriptor Calculation | Compute molecular descriptors (e.g., LogP, polar surface area, electronic properties). |

| Model Building | Use statistical methods (e.g., MLR, PLS) to create a predictive equation. |

| Model Validation | Assess the statistical significance and predictive power using metrics like R² and Q². |

| Prediction | Use the validated model to predict the activity of new this compound analogs. |

This compound is a flexible molecule, and its 3D shape, or conformation, is critical to its ability to interact with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that this compound is likely to adopt. This can be achieved using quantum mechanical calculations or molecular mechanics force fields.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the this compound molecule over time. nih.govnih.gov An MD simulation begins with a starting structure of this compound, which is then placed in a simulated environment, such as a box of water molecules. researchgate.net By solving Newton's equations of motion for every atom, the simulation generates a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. mdpi.com This approach can identify the most populated conformational states, analyze the flexibility of different parts of the molecule, and study how its structure changes in different environments. mdpi.com

Omics Technologies for this compound Mechanistic Elucidation

Advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling the complex biological mechanisms associated with chemical compounds. While specific research applying these high-throughput methods directly to the furanoquinoline alkaloid this compound is not yet widely published, the established methodologies and findings from studies on related alkaloids and plant species provide a clear framework for how these technologies can elucidate the mechanistic details of this compound.

Metabolomics in this compound Biosynthetic Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In plant science, metabolomics is a powerful tool for elucidating the biosynthetic pathways of natural products. By profiling the metabolome of a plant, researchers can identify known and novel compounds, and by integrating this data with transcriptomics, they can correlate the presence of metabolites with the expression of genes encoding biosynthetic enzymes.

The biosynthesis of this compound, a furanoquinoline alkaloid, has not been fully elucidated. However, the application of metabolomics in conjunction with transcriptomics has been highly successful in unraveling the complex biosynthetic pathways of other alkaloids, such as benzylisoquinoline alkaloids (BIAs) and isoquinoline (B145761) alkaloids. frontiersin.orgnih.gov These studies serve as a blueprint for how the biosynthesis of this compound could be investigated.

A metabolomic approach to studying this compound biosynthesis in Ptelea trifoliata would involve:

Metabolite Profiling: Using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to generate a comprehensive profile of the metabolites present in different tissues of the plant.

Comparative Metabolomics: Comparing the metabolite profiles of different plant tissues (e.g., leaves, roots, stems) or plants grown under different conditions to identify where this compound and its potential precursors are most abundant.

Integrated Omics: Combining the metabolomic data with transcriptomic data from the same tissues. By identifying genes that are co-expressed with the accumulation of this compound and its putative precursors, researchers can identify candidate genes encoding the enzymes responsible for its biosynthesis.

Illustrative Data from a Hypothetical Metabolomic Study on Ptelea trifoliata

This table provides an example of the kind of data that could be generated in a metabolomics study aimed at identifying precursors in the this compound biosynthetic pathway. The relative abundance is compared across different tissues.

| Metabolite ID | Compound Name | m/z | Retention Time (min) | Relative Abundance (Leaf) | Relative Abundance (Root) | Putative Role |

| MET001 | Anthranilic acid | 138.05 | 4.2 | 100 | 25 | Precursor |

| MET002 | 4-Hydroxy-2-quinolone | 162.05 | 6.8 | 350 | 120 | Intermediate |

| MET003 | Dictamnine (B190991) | 200.07 | 8.5 | 800 | 450 | Intermediate |

| MET004 | This compound | 244.08 | 9.1 | 1500 | 600 | End Product |

By applying these advanced analytical and computational methods, future research can significantly advance our understanding of the molecular mechanisms of action and the biosynthetic origins of this compound.

Future Research Directions and Challenges in Pteleine Chemistry and Biology

Systematic Exploration of Natural Sources for Pteleine and Novel Analogs

This compound has been identified in plants such as the common hop tree (Ptelea trifoliata), Melicope triphylla, and Melicope semecarpifolia. nih.gov The genus Ptelea is a member of the Rutaceae family, which is a rich source of diverse quinoline (B57606) alkaloids. herbazest.com A primary future direction is the systematic phytochemical screening of other species within the Ptelea, Melicope, and related genera. This exploration could identify new, potentially more abundant natural sources of this compound and lead to the discovery of novel structural analogs with unique bioactivities.

Table 1: Known and Potential Plant Sources for this compound and Analogs

| Genus | Known Species Containing this compound | Potential for Novel Analogs |

|---|---|---|

| Ptelea | P. trifoliata nih.govnih.gov | High; other subspecies and related species are largely unexplored. herbazest.comwikipedia.org |

| Melicope | M. triphylla, M. semecarpifolia nih.gov | High; this genus is known for a wide variety of alkaloids. |

| Zanthoxylum | Not confirmed for this compound | Moderate; a related Rutaceae genus known for bioactive quinoline alkaloids. rsc.org |

Development of Sustainable and Scalable this compound Production Methods

Reliance on extraction from natural sources is often limited by low yields, geographical constraints, and ecological impact. A significant challenge is the development of sustainable and scalable methods for this compound production. While a specific synthesis for this compound has been established, future research must focus on optimizing these routes according to the principles of green chemistry. chemicalbook.com

This includes employing eco-friendly solvents, reducing the number of synthetic steps, and using renewable starting materials. researchgate.net Classic quinoline synthesis methods like the Skraup or Friedländer reactions often require harsh conditions. iipseries.org Modern approaches using nanocatalysts, microwave assistance, or biocatalysis could provide more efficient and environmentally benign pathways. researchgate.netacs.org Furthermore, synthetic biology approaches, such as transferring the identified this compound biosynthetic pathway into a microbial host like yeast or E. coli, could enable large-scale, controlled fermentation-based production, completely bypassing agricultural sourcing.

Targeted Synthesis of this compound and Structurally Related Scaffolds with Enhanced Bioactivity

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. rsc.orgorientjchem.org The known antimicrobial activity of extracts from Ptelea trifoliata suggests a starting point for evaluating this compound. nih.gov Future research should focus on the targeted synthesis of a library of this compound analogs to establish a clear structure-activity relationship (SAR). orientjchem.org

By systematically modifying functional groups on the this compound core—such as the methoxy (B1213986) groups—chemists can probe how these changes affect biological activity. orientjchem.org For instance, altering substituent positions or introducing new functional groups like halogens or alkyl chains could enhance potency, selectivity, or pharmacokinetic properties. orientjchem.orgresearchgate.net This synthetic exploration is essential for optimizing this compound from a natural product "hit" into a viable drug "lead."

Deepening Preclinical Mechanistic Understanding of this compound's Biological Actions

A critical gap in current knowledge is the lack of detailed understanding of how this compound interacts with biological systems. Comprehensive preclinical studies are necessary to elucidate its mechanism of action.

The biological effects of quinoline alkaloids are diverse, ranging from DNA intercalation (e.g., camptothecin) to enzyme inhibition and receptor modulation. nih.gov A crucial area of future research will be to identify the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to screen for binding partners.

Once a potential target (e.g., a specific enzyme, G-protein-coupled receptor, or ion channel) is identified, subsequent studies must map the downstream signaling cascades that are affected. nih.govnih.gov For example, if this compound binds to a receptor, research would need to investigate its effect on secondary messengers like cAMP or calcium ions and the activation of subsequent protein kinases. This detailed molecular work is fundamental to understanding its therapeutic potential and potential side effects.

Given the broad bioactivities of related quinoline alkaloids—including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects—this compound should be evaluated in a diverse range of disease models. rsc.orgbiointerfaceresearch.com Initial high-throughput screening using in vitro models, such as cancer cell lines or microbial cultures, can identify promising areas for further investigation. nih.gov

Subsequently, more complex models like 3D organoids or animal models of specific diseases (e.g., xenograft models for cancer or infection models for antimicrobial activity) will be necessary. nih.govmedicilon.com These studies are vital for validating the therapeutic potential of this compound and its optimized analogs in a context that more closely mimics human physiology.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer powerful solutions to many of the challenges in this compound research.

Discovery of Novel Analogs: AI algorithms can analyze genomic data from plants to predict the structures of novel natural products encoded by BGCs, accelerating the discovery of new this compound analogs. helmholtz-hips.demusechem.com

Bioactivity Prediction: ML models trained on large datasets of known compounds can predict the biological activities, toxicity, and pharmacokinetic (ADMET) properties of this compound and its synthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing. dypvp.edu.incas.org

Synthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogs, potentially reducing the time and cost associated with their chemical production. dypvp.edu.in

Mechanism Identification: By analyzing large-scale biological data (e.g., from transcriptomics or proteomics), AI can help identify potential molecular targets and pathways affected by this compound, guiding the mechanistic studies described in section 7.4.

The integration of AI and ML into the research pipeline represents a significant opportunity to accelerate the entire process, from the discovery of this compound in nature to the development of optimized, clinically relevant derivatives. nih.gov

Table 2: Application of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Impact |

|---|---|---|

| Discovery | Genome mining for Biosynthetic Gene Clusters (BGCs). helmholtz-hips.de | Identification of novel this compound analogs from natural sources. |

| Optimization | Predictive models for Structure-Activity Relationships (SAR) and ADMET properties. dypvp.edu.incas.org | Prioritization of high-potential synthetic analogs, reducing wasted effort. |

| Production | Retrosynthesis analysis to design efficient chemical pathways. dypvp.edu.in | Acceleration of scalable and sustainable synthesis. |

| Mechanistic Studies | Target prediction and pathway analysis from bio-data. | Rapidly generate hypotheses for laboratory validation of biological targets. |

Interdisciplinary Approaches for Comprehensive this compound Research